![molecular formula C14H19NO3S B2979566 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide CAS No. 2097867-54-2](/img/structure/B2979566.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a critical role in the regulation of blood pressure, vascular tone, and angiogenesis.
科学的研究の応用
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and diabetic retinopathy. In hypertension, this compound has been shown to reduce blood pressure by inhibiting the synthesis of 20-HETE, a potent vasoconstrictor. In cancer, this compound has been shown to inhibit the growth and migration of cancer cells by blocking the production of 20-HETE, which promotes angiogenesis and tumor growth. In diabetic retinopathy, this compound has been shown to reduce the formation of new blood vessels in the retina, which can lead to blindness.
作用機序
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and angiogenic factor that plays a critical role in the regulation of blood pressure, vascular tone, and angiogenesis. By blocking the production of 20-HETE, this compound reduces blood pressure, inhibits angiogenesis, and reduces the growth and migration of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing blood pressure, inhibiting angiogenesis, and reducing the growth and migration of cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including hypertension, cancer, and diabetic retinopathy.
実験室実験の利点と制限
One of the advantages of using N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide in lab experiments is its selectivity for 20-HETE synthase, which allows for the specific inhibition of this enzyme without affecting other enzymes in the arachidonic acid pathway. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide, including the development of more potent and selective inhibitors of 20-HETE synthase, the investigation of the role of 20-HETE in other diseases, and the development of new therapeutic strategies based on the inhibition of 20-HETE synthase. In addition, further studies are needed to determine the optimal dose and duration of treatment with this compound in various diseases.
合成法
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide involves a multi-step process that begins with the reaction of 3-methylbenzenesulfonyl chloride with 1-hydroxycyclohex-2-ene-1-carboxylic acid to form the intermediate compound 1-(3-methylbenzenesulfonyl)-2-cyclohexen-1-ol. This intermediate is then treated with sodium hydride and methyl iodide to yield this compound.
特性
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-12-6-5-7-13(10-12)19(17,18)15-11-14(16)8-3-2-4-9-14/h3,5-8,10,15-16H,2,4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQALUSNBOHMKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2979483.png)
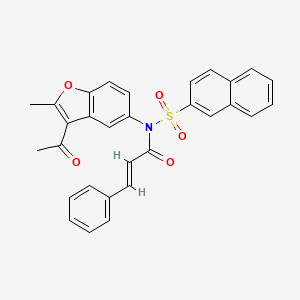
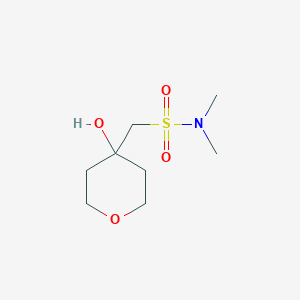
![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)

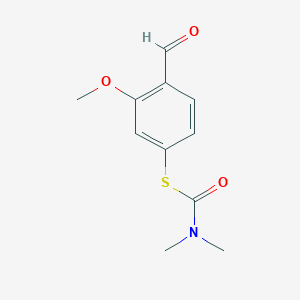
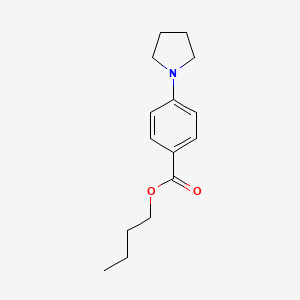

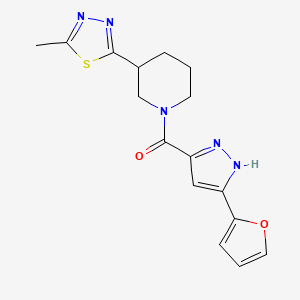
![N-(3,5-dimethylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2979497.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2979498.png)
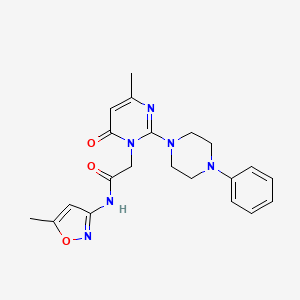
![(5-Methyl-1-phenylpyrazol-4-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2979501.png)
![N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2979506.png)